

An In-Depth Technical Guide to 4-Amino-3-(trifluoromethyl)benzoic acid

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Compound of Interest

Compound Name: 4-Amino-3-(trifluoromethyl)benzoic acid

Cat. No.: B030802

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Amino-3-(trifluoromethyl)benzoic acid**, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical identity, properties, synthesis, and, most notably, its application as a crucial building block in the development of targeted therapies. The guide will delve into the mechanism of action of a prominent drug synthesized from this compound, illustrating the signaling pathways involved.

Chemical Identity and Properties

4-Amino-3-(trifluoromethyl)benzoic acid is an aromatic organic compound valued for the unique properties conferred by its trifluoromethyl and amino functional groups.^[1] These groups enhance the lipophilicity, metabolic stability, and biological activity of molecules into which they are incorporated.^[1]

IUPAC Name: **4-amino-3-(trifluoromethyl)benzoic acid**^[2]

CAS Number: 400-76-0^[2]

Below is a summary of its key physical and chemical properties:

Property	Value	Source
Molecular Formula	C ₈ H ₆ F ₃ NO ₂	[2]
Molecular Weight	205.13 g/mol	[2]
Appearance	White to pale yellow crystalline powder	[1]
Melting Point	204-206 °C	ChemicalBook
Boiling Point	319.1±42.0 °C (Predicted)	ChemicalBook
Density	1.489 g/cm ³	ChemicalBook
Solubility	Soluble in DMSO and Methanol.	ChemicalBook
pKa	4.43±0.10 (Predicted)	ChemicalBook

Synthesis of 4-Amino-3-(trifluoromethyl)benzoic acid

A common and efficient method for the synthesis of **4-Amino-3-(trifluoromethyl)benzoic acid** involves the reduction of its nitro precursor, 4-nitro-3-(trifluoromethyl)benzoic acid.

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines a general procedure for the synthesis of **4-Amino-3-(trifluoromethyl)benzoic acid**.

Materials:

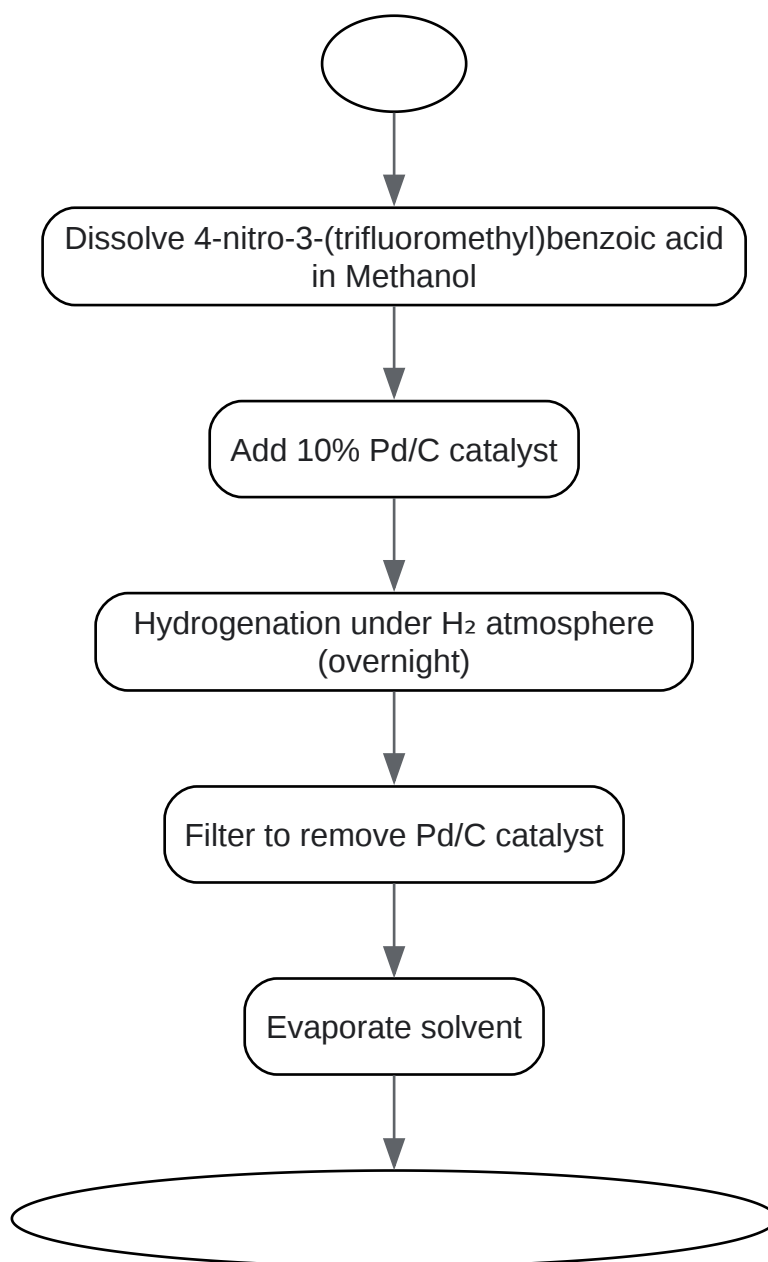
- 4-nitro-3-(trifluoromethyl)benzoic acid
- Methanol (MeOH)
- 10% Palladium on carbon (Pd/C) catalyst
- Hydrogen gas (H₂)

Procedure:

- Dissolve 4-nitro-3-(trifluoromethyl)benzoic acid (e.g., 1 g, 4.25 mmol) in methanol at room temperature in a suitable reaction flask.
- Add a catalytic amount of 10% Pd/C to the solution.
- Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
- Stir the reaction mixture vigorously overnight at room temperature.
- Upon completion of the reaction (which can be monitored by techniques such as TLC), carefully filter the reaction mixture to remove the Pd/C catalyst.
- Evaporate the solvent from the filtrate under reduced pressure to yield the solid product, **4-Amino-3-(trifluoromethyl)benzoic acid**.

This procedure typically results in a quantitative yield of the desired product as a colorless solid.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **4-Amino-3-(trifluoromethyl)benzoic acid**.

Applications in Drug Development and Agrochemicals

4-Amino-3-(trifluoromethyl)benzoic acid serves as a vital intermediate in the synthesis of a variety of bioactive molecules.

- **Pharmaceuticals:** It is a key building block in the development of drugs targeting a range of conditions, including viral infections and inflammation.[1] The trifluoromethyl group is particularly important in modern drug design as it can enhance a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.
- **Agrochemicals:** This compound is also utilized in the synthesis of advanced pesticides and herbicides.[1]

Case Study: Synthesis of Regorafenib

A prominent application of **4-Amino-3-(trifluoromethyl)benzoic acid** is in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[3] While **4-Amino-3-(trifluoromethyl)benzoic acid** is not a direct precursor in the most common synthetic routes to Regorafenib, a closely related intermediate, 4-chloro-3-(trifluoromethyl)aniline, is. The synthesis of this aniline often starts from precursors that are structurally similar to **4-Amino-3-(trifluoromethyl)benzoic acid**. The core structure of **4-Amino-3-(trifluoromethyl)benzoic acid** is integral to the final structure and activity of Regorafenib.

Signaling Pathways Targeted by a Derived Drug: Regorafenib

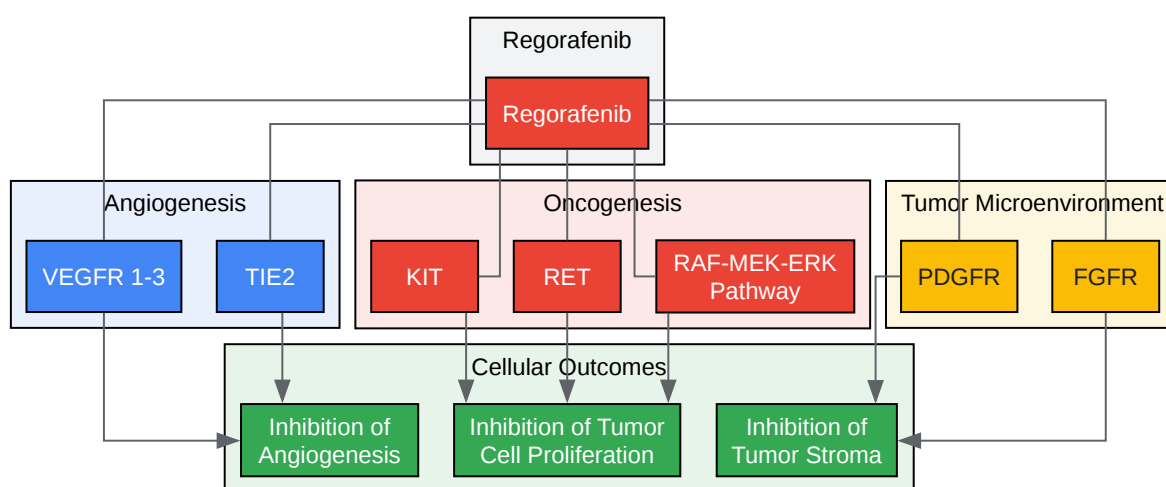
While **4-Amino-3-(trifluoromethyl)benzoic acid** is a synthetic intermediate, the drugs derived from it, such as Regorafenib, have profound effects on cellular signaling pathways. Regorafenib functions by inhibiting multiple protein kinases that are crucial for tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment.[4][5]

The primary signaling pathways inhibited by Regorafenib include:

- **Angiogenesis Pathways:** Regorafenib inhibits Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2). [5][6] This disrupts the formation of new blood vessels, thereby limiting the tumor's access to nutrients and oxygen.[4]
- **Oncogenesis Pathways:** It targets key oncogenic kinases such as KIT, RET, and BRAF.[5] Inhibition of these kinases interferes with cancer cell proliferation and survival.[4]

- Tumor Microenvironment Pathways: Regorafenib also inhibits Platelet-Derived Growth Factor Receptors (PDGFR) and Fibroblast Growth Factor Receptors (FGFR), which are involved in the formation of the tumor stroma that supports tumor growth.[6]
- Intracellular Signaling: The drug also impacts the RAF-MEK-ERK signaling cascade, a critical pathway in cell division and differentiation.[6]

Regorafenib's Mechanism of Action Diagram



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Caption: Signaling pathways inhibited by Regorafenib.

Conclusion

4-Amino-3-(trifluoromethyl)benzoic acid is a chemical intermediate of significant value in the fields of medicinal chemistry and agrochemical development. Its unique structural features, particularly the trifluoromethyl group, make it a desirable building block for creating complex molecules with enhanced biological activity and metabolic stability. The successful development of drugs like Regorafenib underscores the importance of such intermediates in the discovery of novel therapeutics that target critical signaling pathways in diseases such as

cancer. This guide provides a foundational understanding of this compound for researchers and professionals dedicated to advancing chemical synthesis and drug discovery.

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